molecular formula C7H16N2O B2673492 1-methoxy-N-methylpiperidin-4-amine CAS No. 1875957-83-7

1-methoxy-N-methylpiperidin-4-amine

Cat. No.: B2673492
CAS No.: 1875957-83-7
M. Wt: 144.218
InChI Key: XYKZOONGHGSXHS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-methoxy-N-methylpiperidin-4-amine typically involves the reaction of piperidine derivatives with appropriate reagents under controlled conditions. . The reaction conditions often include the use of catalysts and specific solvents to facilitate the desired transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

1-Methoxy-N-methylpiperidin-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

Comparison with Similar Compounds

1-Methoxy-N-methylpiperidin-4-amine can be compared with other piperidine derivatives, such as:

    Piperidine: The parent compound, which lacks the methoxy and methylamine groups.

    N-Methylpiperidine: A derivative with only the methylamine group.

    1-Methoxypiperidine: A derivative with only the methoxy group.

The presence of both the methoxy and methylamine groups in this compound imparts unique chemical properties and reactivity compared to these similar compounds .

Properties

IUPAC Name

1-methoxy-N-methylpiperidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O/c1-8-7-3-5-9(10-2)6-4-7/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYKZOONGHGSXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CCN(CC1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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